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Mogroside II-A2 - 88901-45-5

Mogroside II-A2

Catalog Number: EVT-1725616
CAS Number: 88901-45-5
Molecular Formula: C42H72O14
Molecular Weight: 801 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mogroside II A2 (1) is a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. [] It belongs to a class of compounds known as mogrosides, which are characterized by their sweet taste and various biological activities. [] Mogroside II A2 has been the subject of scientific research, primarily focusing on its potential inhibitory effects on certain biological processes. []

Mogroside II E

  • Compound Description: Mogroside II E is a cucurbitane glycoside found in the fruits of Siraitia grosvenorii (also known as Luo Han Guo) along with Mogroside II A2. [, ] It has demonstrated inhibitory effects on Epstein-Barr virus activation. []
  • Relevance: Mogroside II E is structurally similar to Mogroside II A2, both belonging to the cucurbitane glycoside family and sharing a core cucurbitane triterpenoid structure. [, ] They are often found together and studied for their similar biological activities.

Mogroside III A1

  • Compound Description: Mogroside III A1, like Mogroside II A2, is a known mogrol glycoside isolated from Luo Han Guo extracts. []
  • Relevance: As mogrol glycosides, both Mogroside III A1 and Mogroside II A2 share a common structural motif with a mogrol aglycone core, differing in their attached sugar moieties. [] This makes them closely related within the larger family of cucurbitane glycosides.

Mogroside II B

  • Compound Description: A novel cucurbitane glycoside, Mogroside II B, was isolated from the fruits of Siraitia grosvenorii. [] This compound exhibited inhibitory effects against Epstein-Barr virus activation. []
  • Relevance: Mogroside II B is grouped under the same chemical class as Mogroside II A2: cucurbitane glycosides. [] This implies a shared core structure and potential for similar bioactivities.

11-Deoxymogroside III

  • Compound Description: 11-Deoxymogroside III, another newly discovered cucurbitane glycoside, was isolated from the fruits of Siraitia grosvenorii. [] It also displayed inhibitory effects on the activation of Epstein-Barr virus. []
  • Relevance: Belonging to the same class of compounds as Mogroside II A2, 11-Deoxymogroside III is considered structurally related due to its cucurbitane glycoside nature. [] This suggests a shared core structure with potential variations in the attached sugar units compared to Mogroside II A2.

7-Oxomogroside II E

  • Compound Description: This new cucurbitane glycoside, 7-Oxomogroside II E, was identified in the fruits of Siraitia grosvenorii. [] It exhibited inhibitory effects against the Epstein-Barr virus. []
  • Relevance: The classification of 7-Oxomogroside II E as a cucurbitane glycoside, like Mogroside II A2, suggests a similar core structure. [] The "7-oxo" prefix implies a structural difference, likely an additional ketone group at the 7th carbon atom of the molecule, compared to Mogroside II E.

7-Oxomogroside V

  • Compound Description: Identified as a novel cucurbitane glycoside in Siraitia grosvenorii fruits, 7-Oxomogroside V showed inhibitory activity against Epstein-Barr virus activation. []
  • Relevance: Like Mogroside II A2, 7-Oxomogroside V is classified as a cucurbitane glycoside. [] The "7-oxo" prefix in its name suggests a structural variation, likely an extra ketone group at the 7th position, compared to a standard Mogroside V molecule.

11-Oxomogroside II A1

  • Compound Description: Another novel cucurbitane glycoside, 11-Oxomogroside II A1, was isolated from Siraitia grosvenorii. [] It demonstrated inhibitory activity against Epstein-Barr virus activation. []
  • Relevance: Both 11-Oxomogroside II A1 and Mogroside II A2 are cucurbitane glycosides, sharing a core structural framework. [] The "11-oxo" likely indicates an added ketone group at the 11th position compared to the structure of Mogroside II A1.

11-Oxomogroside IV A

  • Compound Description: 11-Oxomogroside IV A, a new cucurbitane glycoside, was discovered in the fruits of Siraitia grosvenorii. [] It displayed inhibitory activity against Epstein-Barr virus. []
  • Relevance: Similar to Mogroside II A2, 11-Oxomogroside IV A is classified as a cucurbitane glycoside, suggesting a related core structure. [] The "11-oxo" designation indicates a structural modification, probably an additional ketone group at the 11th position in the molecule compared to Mogroside IV A.

Mogroside II A1

  • Compound Description: This cucurbitane glycoside, Mogroside II A1, was isolated from Siraitia grosvenorii fruits. [] Although previously known, its natural occurrence was first reported in this study. [] Like other related compounds, it also showed inhibitory effects on Epstein-Barr virus activation. []
  • Relevance: Mogroside II A1 is very closely related to Mogroside II A2 as they both belong to the same subgroup within cucurbitane glycosides. [] The minor difference in their names (A1 vs. A2) suggests very subtle variations in their structures, possibly in the sugar moieties or their attachments.

Mogroside V

  • Compound Description: Mogroside V is a sweetener and one of the main components found in Siraitia grosvenorii. [] Research indicates it can be broken down by gut microbiota into secondary mogrosides, including Mogroside II/I and mogrol. []
  • Relevance: Although not explicitly stated to be a direct structural relative, Mogroside V is metabolized into compounds like Mogroside II/I, which are closely related to Mogroside II A2. [] This metabolic pathway suggests a structural similarity and a potential connection in their biosynthetic pathways within the plant.

Mogrol

  • Compound Description: Mogrol is a product of Mogroside V decomposition by gut microbiota. [] This suggests its presence as a potential aglycone unit within the structure of Mogroside V and related mogrosides. []
  • Relevance: While not directly stated as a structural relative, Mogrol is likely a key structural component of Mogroside II A2 and other related mogrosides. [] Its presence as a degradation product of Mogroside V, which is converted to compounds closely related to Mogroside II A2, indicates a shared aglycone core structure.
Overview

Mogroside II-A2 is a natural compound primarily derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is classified as a triterpenoid glycoside, which is a type of glycoside that consists of a triterpenoid aglycone (mogrol) linked to multiple sugar moieties. Mogroside II-A2 is notable for its intense sweetness, which is significantly higher than that of sucrose, making it a popular alternative sweetener in food and beverage applications.

Source

Mogroside II-A2 is extracted from the fruit of Siraitia grosvenorii, which is native to southern China and parts of Southeast Asia. The fruit has been used traditionally in Chinese medicine for its health benefits and as a natural sweetener. The extraction process typically involves drying the fruit and using solvents to isolate mogrosides, including Mogroside II-A2, from other components.

Classification

Mogroside II-A2 belongs to a family of compounds known as mogrosides, which can be categorized based on their structural variations. These compounds are characterized by their glycosylation patterns and the presence of hydroxyl or carbonyl groups at specific positions on the triterpenoid backbone. Mogroside II-A2 specifically features a unique arrangement of glucose units attached to the mogrol backbone.

Synthesis Analysis

Methods

The synthesis of Mogroside II-A2 can occur through both natural extraction and biotechnological methods.

  1. Natural Extraction: This involves harvesting the fruit and employing solvent extraction techniques to isolate mogrosides.
  2. Biotechnological Synthesis: Recent advancements have introduced biosynthetic pathways utilizing recombinant DNA technology. For example, specific genes encoding uridine diphosphate glucosyltransferases are expressed in host cells to facilitate the glycosylation of mogrol, yielding Mogroside II-A2 .

Technical Details

The enzymatic conversion typically involves multiple steps of glycosylation where glucose moieties are added to the aglycone (mogrol) using specific enzymes. This process can be optimized through controlled conditions such as pH, temperature, and substrate concentration.

Molecular Structure Analysis

Structure

Mogroside II-A2 has a complex molecular structure characterized by its triterpenoid core (mogrol) and multiple glucose units attached at various positions. The chemical formula for Mogroside II-A2 is C42H72O14C_{42}H_{72}O_{14}, with a molecular weight of approximately 800.4922 g/mol .

Data

The structural configuration includes:

  • A central mogrol backbone.
  • Glycosidic linkages to glucose molecules at specific carbon positions.
  • Potential hydroxyl or carbonyl groups influencing its sweetness and solubility properties.
Chemical Reactions Analysis

Reactions

Mogroside II-A2 undergoes various chemical reactions typical for glycosides, including hydrolysis under acidic conditions, which can release glucose units and yield mogrol. Additionally, it can participate in redox reactions due to the presence of hydroxyl groups.

Technical Details

The stability of Mogroside II-A2 in different pH environments has been studied, showing that it maintains its sweetness profile under neutral conditions but may degrade under extreme acidic or alkaline conditions .

Mechanism of Action

Process

The sweetness of Mogroside II-A2 arises from its interaction with taste receptors on the tongue, specifically the sweet taste receptor T1R2/T1R3. Upon binding, it activates these receptors, sending signals to the brain that are interpreted as sweetness.

Data

Studies have indicated that Mogroside II-A2 can be several hundred times sweeter than sucrose while contributing negligible calories, making it an attractive option for sugar replacement in various dietary applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Highly soluble in water due to its glycosidic nature.
  • Stability: Stable under normal storage conditions but sensitive to extreme temperatures and pH levels.

Chemical Properties

Applications

Mogroside II-A2 has gained significant attention for its applications in:

  • Food Industry: Used as a natural sweetener in beverages, desserts, and health foods due to its high sweetness intensity without calories.
  • Pharmaceuticals: Investigated for potential health benefits including antioxidant properties and anti-inflammatory effects.
  • Cosmetics: Explored as an ingredient in skincare products due to its natural origin and potential benefits for skin health .

Properties

CAS Number

88901-45-5

Product Name

Mogroside II-A2

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O14

Molecular Weight

801 g/mol

InChI

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1

InChI Key

SLAWMGMTBGDBFT-UMIXZHIDSA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C

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